2-Benzylmorpholin

Übersicht

Beschreibung

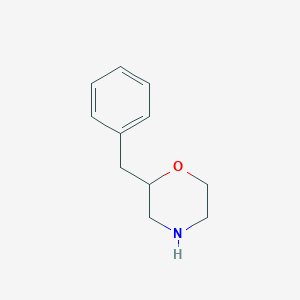

2-Benzylmorpholine is an organic compound with the molecular formula C11H15NO It is a derivative of morpholine, where a benzyl group is attached to the nitrogen atom of the morpholine ring

Wissenschaftliche Forschungsanwendungen

2-Benzylmorpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Wirkmechanismus

Target of Action

2-Benzylmorpholine is primarily used as an appetite suppressant agent

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylmorpholine are not well-documented. Information about its bioavailability, half-life, metabolism, and excretion is currently lacking in the literature. One study suggests that oral dosing of the racemate to dogs caused appetite suppression , indicating that the compound can be absorbed and exert effects when administered orally.

Result of Action

The primary known result of 2-Benzylmorpholine’s action is appetite suppression . This suggests that the compound may have effects on the central nervous system, potentially influencing the perception of hunger and satiety.

Biochemische Analyse

Biochemical Properties

2-Benzylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of 2-Benzylmorpholine is with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase activity, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, 2-Benzylmorpholine has been shown to interact with various receptors in the central nervous system, including serotonin and dopamine receptors, which can influence neurotransmission and signal transduction pathways .

Cellular Effects

2-Benzylmorpholine exerts several effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter release and uptake, thereby influencing synaptic transmission. This compound can also affect cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating cellular responses to hormones and neurotransmitters. Furthermore, 2-Benzylmorpholine has been reported to impact gene expression by altering the transcriptional activity of specific genes involved in neurotransmitter synthesis and metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Benzylmorpholine involves several key processes. At the molecular level, 2-Benzylmorpholine binds to monoamine oxidase enzymes, leading to their inhibition. This inhibition results in increased levels of monoamines, which can enhance neurotransmission and improve mood and cognitive functions. Additionally, 2-Benzylmorpholine can modulate receptor activity by binding to serotonin and dopamine receptors, thereby influencing signal transduction pathways. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzylmorpholine have been studied over various time periods. The stability of 2-Benzylmorpholine is an important factor in its effectiveness. Studies have shown that 2-Benzylmorpholine remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 2-Benzylmorpholine has been observed to result in sustained inhibition of monoamine oxidase activity and prolonged effects on neurotransmitter levels. Chronic exposure may also lead to adaptive changes in cellular functions, such as receptor desensitization and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-Benzylmorpholine vary with different dosages in animal models. At low doses, 2-Benzylmorpholine has been shown to enhance cognitive functions and improve mood by increasing neurotransmitter levels. At higher doses, it can lead to adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant side effects. Toxicity studies in animal models have indicated that high doses of 2-Benzylmorpholine can result in liver and kidney damage, highlighting the importance of careful dosage regulation .

Metabolic Pathways

2-Benzylmorpholine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can undergo further biotransformation through processes such as hydroxylation, demethylation, and conjugation. The metabolic pathways of 2-Benzylmorpholine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, the interaction of 2-Benzylmorpholine with metabolic enzymes can impact metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of 2-Benzylmorpholine within cells and tissues are crucial for its biological activity. 2-Benzylmorpholine can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is transported within cells by specific transporters and binding proteins, which facilitate its uptake and distribution to target sites. The localization and accumulation of 2-Benzylmorpholine in specific tissues can influence its therapeutic and toxic effects. Studies have shown that 2-Benzylmorpholine is distributed to various organs, including the brain, liver, and kidneys .

Subcellular Localization

The subcellular localization of 2-Benzylmorpholine plays a significant role in its activity and function. Within cells, 2-Benzylmorpholine can be localized to specific compartments or organelles, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications can direct 2-Benzylmorpholine to these subcellular locations, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 2-Benzylmorpholine can influence its binding interactions, enzyme inhibition, and overall cellular responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of ®-2-Benzylmorpholine involves the stereoselective synthesis from ®-(-)-2-Phenylglycinol. This method features high diastereocontrol using an endocyclic oxidation of phenylglycinol-derived morpholine and a stereoselective alkylation of chiral non-racemic morpholin-3-one as key steps .

Industrial Production Methods

Industrial production methods for 2-Benzylmorpholine typically involve the catalytic hydrogenation of benzyl-substituted morpholine derivatives. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature to achieve the desired product with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylmorpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert 2-Benzylmorpholine to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of 2-Benzylmorpholine.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzylmorpholine derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Benzylmorpholine-2-carbonitrile

- 3-Benzylmorpholine hydrochloride

- 2,2-Dimethylmorpholine

- 2,6-Dimethylmorpholine

Uniqueness

2-Benzylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Benzylmorpholine is an organic compound with the molecular formula . It is a derivative of morpholine, characterized by the attachment of a benzyl group to the nitrogen atom of the morpholine ring. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly as an appetite suppressant and potential therapeutic agent.

The primary biological activity of 2-benzylmorpholine is its role as an appetite suppressant . This effect is largely attributed to its interaction with monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO activity, 2-benzylmorpholine can lead to increased levels of these neurotransmitters, thereby influencing mood and appetite regulation .

Key Interactions

- Monoamine Oxidase Inhibition : Inhibits MAO activity, leading to elevated monoamine levels.

- Receptor Modulation : Interacts with serotonin and dopamine receptors, affecting neurotransmission and signaling pathways.

- Cell Signaling Pathways : Influences pathways like cyclic adenosine monophosphate (cAMP), impacting cellular responses to hormones and neurotransmitters.

Cellular Effects

Research indicates that 2-benzylmorpholine affects various cellular processes:

- Neuronal Modulation : Alters neurotransmitter release and uptake in neuronal cells.

- Gene Expression : Modifies transcriptional activity related to neurotransmitter synthesis and metabolism.

- Stability in Laboratory Conditions : The compound remains stable under standard laboratory conditions, suggesting potential for prolonged effects on neurotransmitter levels with chronic exposure .

Appetite Suppression Studies

A notable study involving the racemic form of 2-benzylmorpholine demonstrated its effectiveness in appetite suppression in canine models. The (+)-enantiomer was specifically highlighted for its potent effects, suggesting that stereochemistry plays a significant role in the biological activity of this compound .

Synthesis and Applications

2-Benzylmorpholine serves as an intermediate in various synthetic routes for more complex organic molecules. Its applications extend beyond appetite suppression; ongoing research explores its potential antimicrobial and anticancer properties .

Synthesis Methods

Several synthesis strategies have been documented:

- Stereoselective Synthesis : Efficient methods have been developed for producing (R)-2-benzylmorpholine with high diastereocontrol using endocyclic oxidation techniques .

- Asymmetric Epoxidation : The Sharpless asymmetric epoxidation strategy has been employed to synthesize this compound effectively .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927378 | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-48-4, 87955-28-0 | |

| Record name | 2-Benzylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the main application of 2-benzylmorpholine reported in these research papers?

A1: 2-Benzylmorpholine is primarily investigated for its anorectic (appetite-suppressing) properties. [] Research suggests that the (+)-enantiomer of 2-benzylmorpholine exhibits appetite suppression in dogs. []

Q2: Are there any established synthesis routes for 2-benzylmorpholine?

A2: Yes, several synthesis methods for 2-benzylmorpholine are described:

- From L-Phenylalaninol: A stereospecific rearrangement of L-phenylalaninol using a catalytic amount of (CF3CO)2O is reported as a key step. []

- From Allylbenzene: A synthesis route starting from allylbenzene is also described. []

- From (R)-(-)-2-Phenylglycinol: A concise stereoselective synthesis utilizing (R)-(-)-2-Phenylglycinol is presented. []

- Sharpless Asymmetric Epoxidation: This strategy is employed in an alternative synthesis of (R)-2-benzylmorpholine. []

- Chemo-enzymatic Synthesis: This approach offers another route to the active enantiomer of 2-benzylmorpholine. []

Q3: Has 2-benzylmorpholine been used in other areas of chemical research?

A3: Beyond its potential as an appetite suppressant, 2-benzylmorpholine is utilized in organic synthesis. For example, it acts as a chiral auxiliary in amine-promoted asymmetric (4+2) annulations to create tetrahydropyridines. [] The auxiliary can be removed after the reaction, highlighting its versatility in synthetic chemistry. []

Q4: How does 2-benzylmorpholine interact with zinc(II) meso-tetraphenylporphyrin (ZnTPP)?

A4: Research shows that 2-benzylmorpholine interacts with ZnTPP, a diamagnetic shift reagent. [] Importantly, the addition of ZnTPP does not alter the rotamer populations of the 2-benzylmorpholine ring, indicating that the reagent does not significantly distort the molecule's conformation. [] This interaction is valuable for NMR spectroscopy analysis.

Q5: Are there any studies on the structure-activity relationship (SAR) of 2-benzylmorpholine?

A5: While specific SAR studies are not detailed in the provided abstracts, it is indicated that the appetite suppressant activity is enantioselective, residing specifically in the (+)-enantiomer of 2-benzylmorpholine. [] This finding suggests that the spatial arrangement of atoms within the molecule is crucial for its biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.